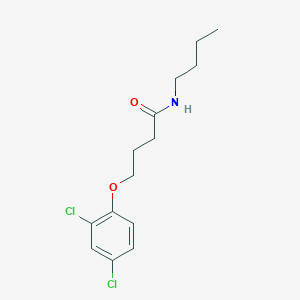

N-丁基-4-(2,4-二氯苯氧基)丁酰胺

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions including electrooxidative chlorination and the use of chlorophenyl isocyanate or benzyl isocyanate to introduce protecting groups on monomers. For instance, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared by electrooxidative double ene-type chlorination, showcasing the methodology for synthesizing chlorophenoxy derivatives (Uneyama et al., 1983).

Molecular Structure Analysis

Studies on the molecular structure of related butanamides, like the X-ray diffraction analysis of 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol 1,4-dioxane hemisolvate, reveal the intricacies of molecular arrangements and bonding patterns (Rimaz et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties can be deduced from studies on related compounds, such as the evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, which showcased inhibitory activities against enzymes, revealing insights into their chemical behavior (Raza et al., 2019).

Physical Properties Analysis

The physical properties of compounds like N-butyl-4-(2,4-dichlorophenoxy)butanamide can be understood through studies on related chemicals, such as the synthesis and structure characterization of 4-Chloro-2,2-Dicyano-N-Chloroacetyl Butanamide-3-Ketone, providing data on melting points and yields indicative of their physical stability (Ming-gen, 2008).

Chemical Properties Analysis

Investigations into the chemical properties are illustrated by studies on the synthesis and reactivity of butanamide derivatives, such as the effectiveness of N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1h-Indol-3-Yl) Butanamide Derivatives as A-Amylase Inhibitors, highlighting their potential biological activities (Mathew et al., 2015).

科学研究应用

过氧化氢的电催化合成

源自离子液体 N-丁基-3-甲基吡啶二氰胺的中孔氮掺杂碳是一种高活性、廉价且选择性高的无金属催化剂,可用于过氧化氢的电化学合成。这种方法提供了一种基于安全、可持续且具有成本效益的流动反应器的方法来生产 H₂O₂,展示了该化合物在绿色化学应用中的潜力 (Fellinger 等人,2012)。

土壤微生物群落对除草剂的反应

除草剂 2,4-二氯苯氧基乙酸丁酯 (2,4-D 丁酯) 在不同浓度下会显著影响土壤微生物群落。它在土壤中的施用会改变微生物种群和结构,尤其是在较高浓度下,表明除草剂对农业土壤中的微生物生态有重大影响 (Zhang 等人,2010)。

抗惊厥活性

对普罗加比德(γ-氨基丁酸 (GABA) 受体激动剂)及其代谢物的药理学特征的研究表明,它们对各种癫痫发作具有广泛的抗惊厥活性。这表明 GABA 受体刺激在控制不同来源的惊厥方面具有治疗潜力,与常用的抗癫痫药相比,其副作用极小 (Worms 等人,1982)。

除草剂诱导的胚胎发育变化

关于 2,4,5-三氯苯氧基乙酸和 2,4-二氯苯氧基乙酸 (2,4-D) 及其衍生物对大鼠的影响的研究表明,这些除草剂可诱发胎儿病和骨骼异常。这些发现强调了谨慎使用这些化学物质的必要性,因为它们具有潜在的致畸作用 (Khera & Mckinley,1972)。

酯酶活性和除草剂代谢

对小鸡胚胎发育期间酯酶活性的研究揭示了 2,4-二氯苯氧基乙酸丁酯代谢的见解。了解这些酶促途径对于评估除草剂对野生动物和人类的潜在环境归宿和毒理影响至关重要 (Cantarini 等人,1992)。

属性

IUPAC Name |

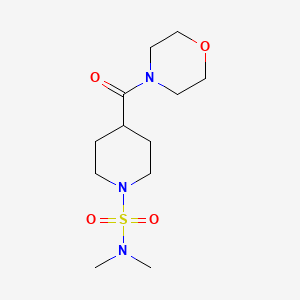

N-butyl-4-(2,4-dichlorophenoxy)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO2/c1-2-3-8-17-14(18)5-4-9-19-13-7-6-11(15)10-12(13)16/h6-7,10H,2-5,8-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOVEOXRIQWCHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-4-(2,4-dichlorophenoxy)butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4583102.png)

![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)

![N-bicyclo[2.2.1]hept-2-yl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4583124.png)

![[2,5-diamino-4-(methylthio)thieno[2,3-d]pyrimidin-6-yl](4-methoxyphenyl)methanone](/img/structure/B4583127.png)

![1-[(2,5-difluorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine](/img/structure/B4583134.png)

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4583164.png)

![N-(3-methoxybenzyl)-3-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]propanamide](/img/structure/B4583165.png)

![4,7-dimethyl-5-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4583173.png)

![N-[3-(acetylamino)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4583175.png)

![N-cyclooctyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4583181.png)